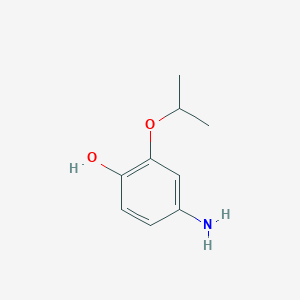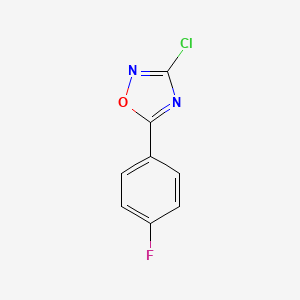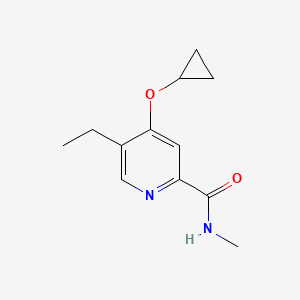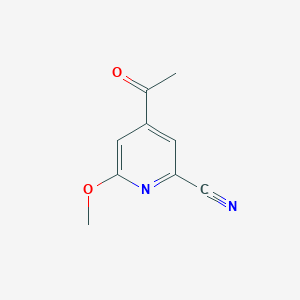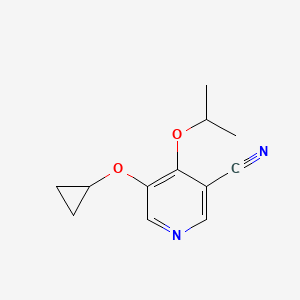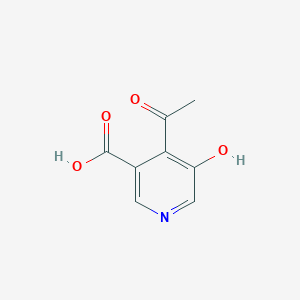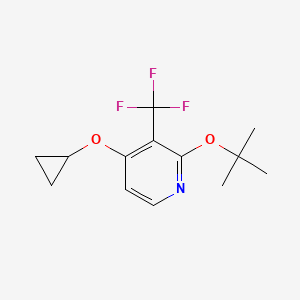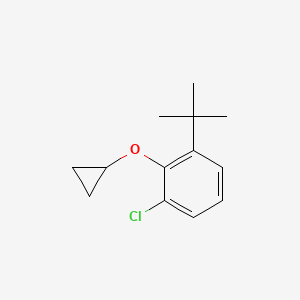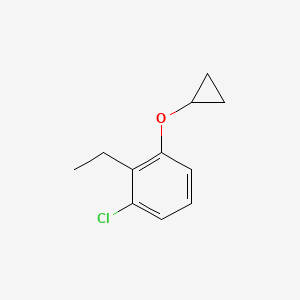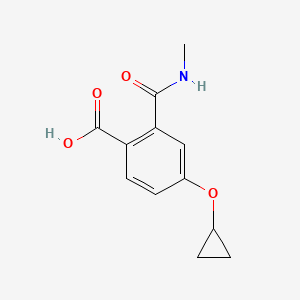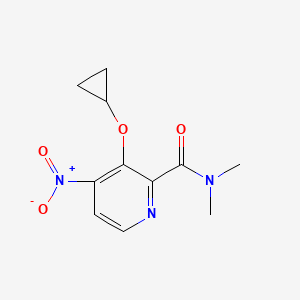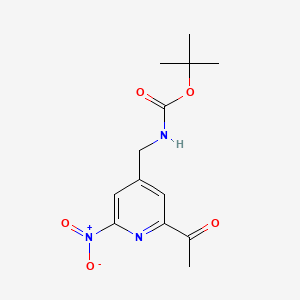
Tert-butyl (2-acetyl-6-nitropyridin-4-YL)methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2-acetyl-6-nitropyridin-4-YL)methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-acetyl-6-nitropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up using industrial-grade reagents and equipment. The process would involve stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Tert-butyl (2-acetyl-6-nitropyridin-4-YL)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the acetyl group would produce a carboxylic acid.
科学的研究の応用
Tert-butyl (2-acetyl-6-nitropyridin-4-YL)methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Tert-butyl (2-acetyl-6-nitropyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
類似化合物との比較
Similar Compounds
Tert-butyl (6-acetyl-4-nitropyridin-2-YL)methylcarbamate: Similar in structure but differs in the position of the acetyl and nitro groups.
Tert-butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate: Contains a thioether linkage instead of a direct carbon-nitrogen bond.
Tert-butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate: Features a piperazine ring instead of a pyridine ring.
Uniqueness
Tert-butyl (2-acetyl-6-nitropyridin-4-YL)methylcarbamate is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted research applications and the development of specialized compounds.
特性
分子式 |
C13H17N3O5 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC名 |
tert-butyl N-[(2-acetyl-6-nitropyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C13H17N3O5/c1-8(17)10-5-9(6-11(15-10)16(19)20)7-14-12(18)21-13(2,3)4/h5-6H,7H2,1-4H3,(H,14,18) |
InChIキー |
QYSDBKIVALDDSL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=CC(=C1)CNC(=O)OC(C)(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


